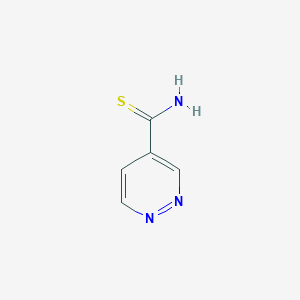

pyridazine-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZKQMUCGAMQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39123-43-8 | |

| Record name | pyridazine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridazine 4 Carbothioamide and Its Analogues

Established Reaction Pathways for Pyridazine-Carbothioamide Scaffold Construction

The formation of the fundamental pyridazine-carbothioamide structure can be achieved through various reliable synthetic routes. These methods primarily focus on the cyclization to form the pyridazine (B1198779) ring and the subsequent introduction or formation of the carbothioamide group.

Cyclocondensation Approaches Utilizing Hydrazide Intermediates

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazine rings. These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netmdpi.com The use of hydrazide intermediates is a common strategy to build the pyridazine framework.

For instance, the reaction of a β-diketone with hydrazine hydrate (B1144303) can lead to the formation of a dihydropyridazine, which can be subsequently oxidized to the aromatic pyridazine. mdpi.com The versatility of this method allows for the introduction of various substituents on the pyridazine ring by choosing appropriately substituted starting materials.

A key intermediate in many syntheses is a hydrazide derivative of a pyridazine carboxylic acid. derpharmachemica.comchem-soc.si For example, a pyridazinone can be reacted with ethyl chloroacetate (B1199739), followed by treatment with hydrazine hydrate to yield the corresponding acetohydrazide. derpharmachemica.com This hydrazide then serves as a versatile precursor for further modifications.

Table 1: Examples of Cyclocondensation Reactions for Pyridazine Synthesis

| Starting Materials | Reagents and Conditions | Product | Reference |

| 3-Benzoyl picolinic acid | Hydrazine hydrate, n-butanol, reflux | 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one | derpharmachemica.com |

| Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate | Hydrazine hydrate, fusion | 5-(4-Oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d] pyrimidin-5-yl)-1H-pyrazole-3-carbohydrazide | chem-soc.si |

| Furan-2,3-diones | Hydrazines | Pyrazole-3-carboxylic acid-hydrazide | researchgate.net |

Direct Thionation Procedures for Carbothioamide Formation

The conversion of a carboxamide to a carbothioamide, a process known as thionation, is a direct method for forming the desired functional group. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a widely used and effective reagent for this transformation. researchgate.netrsc.org

The reaction typically involves treating the corresponding pyridazine-4-carboxamide (B1353753) with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or xylene, often with heating. rsc.org The efficiency of this reaction can be influenced by the stoichiometry of the reagent and the reaction time. researchgate.net While effective, this method requires the prior synthesis of the corresponding carboxamide. Alternative thionating agents like phosphorus pentasulfide (P2S5) can also be employed. rsc.org

Table 2: Thionation of Pyridazine Carboxamides

| Substrate | Thionating Agent | Conditions | Product | Reference |

| Pyridazine-4-carboxamide | Lawesson's Reagent | Toluene, reflux | Pyridazine-4-carbothioamide | researchgate.net |

| Benzamide | Lawesson's Reagent | Liquid-assisted grinding | Benzothioamide | rsc.org |

Reactions Involving Isothiocyanates for Derivatization

Isothiocyanates are highly reactive electrophiles that readily react with nucleophiles like hydrazides to form thiosemicarbazide (B42300) derivatives. This reaction is a powerful tool for introducing the carbothioamide moiety and for further derivatization. tandfonline.comacs.org

The general approach involves the reaction of a pyridazine carbohydrazide (B1668358) with an appropriate isothiocyanate. tandfonline.comacs.org For example, reacting a pyridazine hydrazide with phenyl isothiocyanate yields the corresponding N-phenylhydrazine-1-carbothioamide derivative. derpharmachemica.com This method allows for the introduction of a wide variety of substituents on the carbothioamide nitrogen by simply varying the isothiocyanate used.

These thiosemicarbazide intermediates can then undergo cyclization reactions to form various heterocyclic systems, such as thiadiazoles or triazoles, further expanding the chemical diversity of the pyridazine analogues. derpharmachemica.com

Table 3: Synthesis of Pyridazine Carbothioamide Analogues using Isothiocyanates

| Pyridazine Intermediate | Isothiocyanate | Conditions | Product | Reference |

| 2-(5-phenylpyrido [3,2-d]pyridazin—8-yloxyl)acetohyrazide | Phenyl isothiocyanate | Different conditions | Oxadiazole and thiadiazole derivatives | derpharmachemica.com |

| 3-Hydrazinylpyridazine derivatives | Substituted isothiocyanates | Dichloromethane, triethylamine | 2-(6-Substituted-pyridazin-3-yl)-N-substituted-hydrazine-1-carbothioamide | acs.org |

| Aroylhydrazides | Various isothiocyanates | Ethanol, 70°C | Hydrazine-1-carbothioamide derivatives | tandfonline.com |

| 4-methyl-2-(pyridin-4-yl)- thiazole-5-carbohydrazide | Allyl-isothiocyanate | Ethanol, reflux | N-allyl-2-(4-methyl-2-(pyridin-4-yl)-thiazole-5- carbonyl)-hydrazinecarbothioamide | farmaciajournal.com |

Advanced Derivatization Strategies for Functionalized this compound Analogues

To explore the structure-activity relationships and enhance the biological potential of pyridazine-4-carbothioamides, various derivatization strategies are employed. These strategies focus on modifying the core structure to introduce diverse functional groups.

One common approach is the derivatization of the hydrazide precursor. The free amino group of the hydrazide can be condensed with various aldehydes and ketones to form hydrazones. derpharmachemica.commdpi.com These hydrazones can then be used as intermediates for further cyclization reactions, leading to the formation of thiazolidinones or pyrazoles. derpharmachemica.com

Another strategy involves the modification of the carbothioamide group itself. The sulfur atom can be alkylated, or the entire group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction of a thiosemicarbazide with ethyl chloroacetate can lead to the formation of a thiazolone ring. researchgate.net

Furthermore, metalation of the pyridazine ring followed by reaction with various electrophiles allows for the introduction of substituents at specific positions, providing access to a wide range of polysubstituted pyridazines. researchgate.net

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues, particularly for potential industrial production. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts.

For cyclocondensation reactions, the choice of solvent and the method of purification can significantly impact the final yield. In thionation reactions with Lawesson's reagent, careful control of the reagent's stoichiometry is important to avoid side reactions and ensure complete conversion. researchgate.net It has been demonstrated that using 1.1 equivalents of Lawesson's reagent per amide moiety can afford good yields. researchgate.net

In recent years, mechanochemical synthesis using liquid-assisted grinding has emerged as a more environmentally friendly and efficient alternative to traditional solvent-based methods for thionation reactions, often resulting in higher yields. rsc.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds. mdpi.com

During process development, the identification and characterization of impurities are critical for ensuring the quality of the final product. Techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and identify byproducts. rasayanjournal.co.in Understanding the formation of these impurities can lead to adjustments in the synthetic route to minimize their generation. rasayanjournal.co.in

Spectroscopic and Structural Elucidation of Pyridazine 4 Carbothioamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the molecular structure of pyridazine-4-carbothioamide derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. In pyridazine-based compounds, the chemical shifts of the pyridazine (B1198779) ring protons are influenced by the nature and position of substituents. For instance, in a series of N-(substituted)-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides, the azomethine proton (CH=N) signal appears as a singlet around δ 7.96 ppm. mdpi.com The protons of the NH groups are also observable and can be confirmed by D₂O exchange experiments. tjpr.orgacs.org For example, in N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, the NH protons appear as a broad singlet at δ 9.9, and the CONH proton shows as a singlet at δ 10.8, both of which disappear upon D₂O exchange. tjpr.org The aromatic protons of the pyridazine ring typically appear as multiplets or distinct doublets depending on their substitution pattern. tjpr.org

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | DMSO-d6 | 10.8 (s, 1H) | CONH |

| 9.9 (bs, 2H) | NH | ||

| 8.7 (d, J = 4.5 Hz, 2H) | Pyridine-H | ||

| 7.8 (d, J = 5.0 Hz, 2H) | Pyridine-H | ||

| 7.3-7.4 (m, 4H) | Ar-H | ||

| Pyridine-2-yl-methylene thiosemicarbazide (B42300) | DMSO-d6 | 11.65 (s, 1H) | NHCS |

| 8.5 (d, 1H) | Pyridine-H | ||

| 8.27 (d, 1H) | Pyridine-H | ||

| 8.19 (s, 1H) | NH₂ | ||

| 8.08 (s, 1H) | CH=N | ||

| 7.8 (t, 1H) | Pyridine-H | ||

| 7.3 (t, 1H) | Pyridine-H | ||

| Data sourced from multiple studies. tjpr.orgmdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of the carbon atom in the carbothioamide group (C=S) is particularly characteristic and is typically found in the downfield region of the spectrum. For example, in N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, the C=S signal appears at δ 206.40 ppm. tjpr.org The carbonyl carbon (C=O) in related structures can be seen at values such as δ 150.19 ppm. tjpr.org The carbon atoms of the pyridazine ring resonate at specific chemical shifts that are influenced by the electronic effects of the substituents. rsc.org For instance, in pyridazin-3(2H)-one, the chemical shifts are assigned as C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02 ppm. rsc.org

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | DMSO-d6 | 206.40 | C=S |

| 150.19 | C=O | ||

| 128.55-121.63 | Aromatic C | ||

| Pyridine-2-yl-methylene thiosemicarbazide | DMSO-d6 | 178.8 | C=S |

| 153.8 | Pyridine-C | ||

| 149.75 | Pyridine-C | ||

| 142.98 | CH=N | ||

| 136.99 | Pyridine-C | ||

| 124.56 | Pyridine-C | ||

| 120.68 | Pyridine-C | ||

| Data sourced from multiple studies. tjpr.orgmdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound derivatives, key vibrational bands confirm the presence of the thioamide and pyridazine moieties. The N-H stretching vibrations of the thioamide group typically appear in the range of 3100-3400 cm⁻¹. tjpr.orgmdpi.com The C=S stretching vibration is a crucial marker and is observed in the region of 1300-1400 cm⁻¹. For example, in N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, the C=S stretch is found at 1395 cm⁻¹. tjpr.org The C=N stretching vibration of the pyridazine ring is also identifiable, often appearing around 1600 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | N-H stretch | 3414 |

| C=O stretch | 1663 | |

| C=S stretch | 1395 | |

| Pyridine-2-yl-methylene thiosemicarbazide | N-H stretch (NH₂) | 3268, 3255 |

| N-H stretch (NHCS) | 3181 | |

| C=N stretch | 1622 | |

| Data sourced from multiple studies. tjpr.orgmdpi.com |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique provides definitive confirmation of the molecular formula. For N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 306.99 and an [M+1]⁺ peak at m/z 308.03, which is consistent with its calculated molecular weight and isotopic distribution. tjpr.org Similarly, for pyridine-2-yl-methylene thiosemicarbazide, the molecular ion peak (M⁺) is observed at m/z 181. mdpi.com

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Lattice Parameters

The crystal system and unit cell dimensions are fundamental parameters determined from single-crystal X-ray diffraction data. For example, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide crystallizes in the monoclinic system with the space group P2₁/c. tjpr.org The unit cell parameters for this compound were determined to be a = 11.6050(3) Å, b = 13.3130(4) Å, c = 9.9884(3) Å, and β = 94.911(2)°. tjpr.org In another example, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine crystallizes in the P21/c space group with lattice parameters of a = 3.8568(1) Å, b = 11.0690(3) Å, c = 26.4243(7) Å, and β = 92.777(1)°. uct.ac.za This detailed structural information is vital for understanding the packing of molecules in the crystal lattice and the nature of intermolecular forces.

Table 4: Crystal Data and Structure Refinement for a Pyridazine Derivative

| Parameter | N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.6050 (3) |

| b (Å) | 13.3130 (4) |

| c (Å) | 9.9884 (3) |

| β (°) | 94.911 (2) |

| Volume (ų) | 1537.52 (8) |

| Data sourced from a study by Bhat et al. tjpr.org |

Analysis of Intermolecular Interactions within Crystalline Structures

The analysis of intermolecular interactions is crucial for understanding the solid-state packing, stability, and physical properties of a crystalline compound. While a crystal structure for this compound is not available, studies on substituted pyridazine and pyridine-carbothioamide compounds reveal common interaction motifs that are critical for supramolecular assembly. These interactions are typically elucidated using single-crystal X-ray diffraction and visualized through tools like Hirshfeld surface analysis.

Key Interaction Types in Analogous Structures:

π-Stacking and C-H···π Interactions: The aromatic pyridazine ring facilitates π-π stacking interactions between adjacent molecules. These interactions, along with C-H···π contacts where a hydrogen atom interacts with the electron cloud of the ring, contribute significantly to the cohesion of the crystal lattice. iucr.org

Hirshfeld Surface Analysis: This computational tool is used to partition crystal space and visualize intermolecular contacts. For various pyridazine derivatives, Hirshfeld analysis quantifies the relative contributions of different interactions to the crystal packing. Typically, H⋯H contacts account for the largest portion of the surface area, followed by H⋯C/C⋯H, H⋯O/O⋯H, and H⋯N/N⋯H interactions, highlighting the prevalence of van der Waals forces and hydrogen bonding. iucr.orggoums.ac.ir

The table below summarizes typical intermolecular contacts found in the crystal structures of various pyridazine derivatives, which would be expected in this compound.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance in Crystal Packing |

| Hydrogen Bond | N-H (thioamide) | S (thioamide) | 2.3 - 2.6 | Dimer or chain formation |

| Hydrogen Bond | N-H (thioamide) | N (pyridazine) | 2.1 - 2.4 | Linking molecules into layers or networks |

| C-H···π Interaction | C-H (ring) | Pyridazine Ring | 2.6 - 2.9 | Stabilization of 3D architecture |

| π-π Stacking | Pyridazine Ring | Pyridazine Ring | 3.5 - 3.8 | Contributes to layered structures |

This table represents generalized data from analogous pyridazine structures and is for illustrative purposes.

Computational Spectroscopic Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting and validating spectroscopic data. They allow for the calculation of molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts, which can be correlated with experimental results to confirm a molecule's structure.

For heterocyclic compounds like this compound, DFT calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p). tandfonline.comtandfonline.com

Vibrational Analysis: Theoretical calculations can predict the vibrational modes of a molecule. The calculated wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra. researchgate.net For a molecule like this compound, key vibrational modes would include:

N-H stretching of the amino group (typically ~3400-3200 cm⁻¹).

C=S stretching of the thioamide group (a strong band often coupled with other vibrations, ~1400-1300 cm⁻¹).

Pyridazine ring breathing modes.

C-N stretching modes.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. tandfonline.comresearchgate.net These theoretical values, when compared to experimental spectra, are crucial for assigning specific signals to the correct nuclei within the molecule. For this compound, distinct chemical shifts would be expected for the protons and carbons of the pyridazine ring and the carbothioamide group.

The table below illustrates how computational data is typically presented and compared with experimental values for validation in studies of similar compounds.

| Spectroscopic Parameter | Experimental Value (Typical Range) | Calculated Value (DFT/B3LYP) | Assignment |

| FT-IR (cm⁻¹) | 3370 | 3375 (scaled) | N-H asymmetric stretch |

| 3260 | 3265 (scaled) | N-H symmetric stretch | |

| 1395 | 1400 (scaled) | C=S stretch | |

| ¹H NMR (ppm) | 7.5 - 9.0 | 7.6 - 9.1 | Pyridazine ring protons |

| 9.5 - 10.5 | 9.7 - 10.6 | NH₂ protons | |

| ¹³C NMR (ppm) | 120 - 155 | 122 - 157 | Pyridazine ring carbons |

| ~200 | ~202 | C=S carbon |

This table is a hypothetical representation based on data from analogous compounds like pyridine-based thiosemicarbazides and other carbothioamides. goums.ac.irnih.gov

Investigations into the Biological Activities of Pyridazine 4 Carbothioamide Analogues

Evaluation of Antimicrobial Activities

The emergence of drug-resistant microbial strains necessitates the continuous search for new antimicrobial agents. researchgate.net Pyridazine-4-carbothioamide derivatives have been a subject of interest in this area, demonstrating notable effects against various bacterial and fungal pathogens. eurekaselect.comresearchgate.net

Analogues of this compound have shown a broad range of antibacterial activities. Studies indicate that many of these compounds are particularly effective against Gram-positive bacteria. researchgate.netresearchgate.net For instance, N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides were synthesized and evaluated, with most showing activity against Gram-positive strains. researchgate.net One specific derivative, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, proved to be highly effective against Bacillus subtilis and several methicillin-resistant Staphylococcus aureus (MRSA) strains, showing greater potency than the reference drugs ampicillin (B1664943) and ceftriaxone. researchgate.nettjpr.org

The activity spectrum extends to Gram-negative bacteria as well. Certain pyrazolo-pyridazine derivatives have demonstrated significant action against both Gram-positive and Gram-negative bacteria. medwinpublishers.com Research on a series of pyridazine (B1198779) and 1,2,4-triazine (B1199460) derivatives showed that specific compounds exhibited vital inhibition zones against Escherichia coli. chemmethod.com Similarly, some pyridine-based organic salts displayed antibacterial activity against both S. aureus and E. coli. nih.gov The structural features of these molecules, such as the type and position of substituents on associated phenyl rings, play a crucial role in their antibacterial efficacy. researchgate.net

Table 1: Antibacterial Activity of this compound Analogues

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | Bacillus subtilis ATCC 10400 | MIC | More effective than ampicillin & ceftriaxone | tjpr.org |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | MRSA (85N, 66N, 15G) | MIC | More effective than ampicillin & ceftriaxone | tjpr.org |

| Compound 2h (4-Sulfapyrimidine phenyl substitution) | Gram-positive & MRSA strains | MIC | 2–7 μg/mL | researchgate.net |

| Pyridazine derivative (Compound 10) | Escherichia coli | Inhibition Zone | 16 mm | chemmethod.com |

| Pyridazine derivative (Compound 12) | Escherichia coli | Inhibition Zone | 18 mm | chemmethod.com |

| Pyridazine derivative (Compound 4''l) | Gram-positive & Gram-negative bacteria | Activity | Significant action | medwinpublishers.com |

| Pyridonethiol (Compound 89b, 89c) | Bacillus subtilis | MIC | 0.12 μg/mL (double potency of Ampicillin) | nih.gov |

In addition to their antibacterial properties, this compound analogues have been investigated for their antifungal potential against various human and plant pathogens. medwinpublishers.comnih.gov The derivative N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide was reported as a highly potent agent against Candida albicans and other Candida species. tjpr.org

The fusion of pyridazine with other heterocyclic rings, such as pyrazole, has yielded compounds with significant antifungal effects. medwinpublishers.com For example, specific pyrazolo-pyridazine derivatives (4f, 4'c, 4''c, and 4''d) exhibited potent antifungal activity. medwinpublishers.com Similarly, hybrid structures combining thiazole (B1198619) and pyridine (B92270) moieties, derived from pyridine carbothioamide, were tested against Candida albicans. nih.gov The derivatives 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole (B2370750) and 4-(4-bromophenyl)-4-(pyridin-2-yl)thiazole were found to be particularly effective, with a Minimum Inhibitory Concentration (MIC) value of 0.15 mM. nih.gov Indole derivatives incorporating a carbothioamide group also demonstrated good antifungal activity against C. albicans and C. krusei, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org

Table 2: Antifungal Activity of this compound Analogues

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | Candida albicans ATCC 66027, Candida spp. | Potency | Most potent agent | tjpr.org |

| Pyrazolo-pyridazine (Compound 4''k) | Fungi | Activity | Potential antifungal activity | medwinpublishers.com |

| 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole (7c) | Candida albicans | MIC | 0.15 mM | nih.gov |

| 4-(4-bromophenyl)-4-(pyridin-2-yl)thiazole (8c) | Candida albicans | MIC | 0.15 mM | nih.gov |

| Indole derivatives with carbothioamide | C. albicans, C. krusei | MIC | 3.125-50 µg/mL | turkjps.org |

Assessment of Anti-inflammatory Potential

Several studies have highlighted the anti-inflammatory potential of pyridazine analogues. nih.goveurekaselect.com Pyridine carbothioamide analogues, in particular, have been evaluated for their ability to counter inflammation. In one study, several pyridine carbothioamide analogues (R2, R4, and R6) showed high anti-inflammatory potency, with IC₅₀ values of 19.05 ± 1.5 µM, 11.89 ± 1.54 µM, and 10.25 ± 0.0 µM, respectively. tandfonline.com These values indicated higher potency compared to the standard drug ibuprofen (B1674241) (IC₅₀ 54.29 ± 9.2 µM). tandfonline.com Another analogue, R3, showed moderate anti-inflammatory potential. tandfonline.com The anti-inflammatory activity is influenced by the substitution pattern on the pyridine ring; for instance, the presence of a methyl or methoxy (B1213986) group at the 6th position and a chloro group at the 5th position was associated with the highest potency. tandfonline.com A separate study synthesized a new class of compounds linking pyridine and thiazole moieties with a hydrazide group, which also showed anti-inflammatory activity through the denaturation of bovine serum albumin method, with IC₅₀ values ranging from 46.29 to 100.60 μg/mL. acs.org

Table 3: In Vitro Anti-inflammatory Activity of Pyridine Carbothioamide Analogues

| Compound | IC₅₀ (µM) | Potency vs. Ibuprofen (IC₅₀ 54.29 µM) | Source(s) |

|---|---|---|---|

| R6 | 10.25 ± 0.0 | High | tandfonline.com |

| R4 | 11.89 ± 1.54 | High | tandfonline.com |

| R2 | 19.05 ± 1.5 | High | tandfonline.com |

| R3 | 23.15 ± 4.24 | Moderate | tandfonline.com |

Exploration of Anticancer and Antiproliferative Mechanisms

The pyridazine scaffold is a component of several clinically approved targeted cancer inhibitors, and its derivatives are actively researched for their anticancer properties. acs.org Analogues of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. acs.orgbohrium.com

This compound analogues have been shown to inhibit the growth of cancer cells, with some compounds exhibiting potent cytotoxic activity at micromolar and even nanomolar concentrations. For example, a series of 3,6-diaryl- researchgate.nettandfonline.comfabad.org.trtriazolo[4,3-b]pyridazines were synthesized as analogues of Combretastatin A-4 (CA-4), a potent antimitotic agent. fabad.org.trresearchgate.net One compound from this series, 4q, displayed highly active antiproliferative activity against SGC-7901, A549, and HT-1080 cell lines with IC₅₀ values of 0.014 µM, 0.008 µM, and 0.012 µM, respectively. researchgate.net

Another study on novel 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives found that most compounds showed good inhibitory activity against the MV4-11 human cancer cell line, with compound 8l being the most active (IC₅₀ of 1.5 µM). bohrium.com Carbothioamide-based pyrazoline analogues also showed excellent activity against A549 and HeLa cells. nih.gov The mechanism of action for some of these compounds involves the disruption of critical cellular processes. For instance, certain pyridazine derivatives induce apoptosis and cause cell cycle arrest. researchgate.netnih.gov One study proposed that a potent derivative, 9e, exerts its anticancer effect by inhibiting the JNK pathway, which is known to support cancer cell survival and proliferation. acs.org

Table 4: Antiproliferative Activity of this compound Analogues Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result (IC₅₀) | Source(s) |

|---|---|---|---|---|

| 4q (3-amino-4-methoxyphenyl moiety) | SGC-7901 (Gastric) | Antiproliferative Activity | 0.014 µM | researchgate.net |

| 4q (3-amino-4-methoxyphenyl moiety) | A549 (Lung) | Antiproliferative Activity | 0.008 µM | researchgate.net |

| 4q (3-amino-4-methoxyphenyl moiety) | HT-1080 (Fibrosarcoma) | Antiproliferative Activity | 0.012 µM | researchgate.net |

| 8l (triazolo-pyridazine) | MV4-11 (Leukemia) | Antiproliferative Activity | 1.5 µM | bohrium.com |

| 11m (methyltetrahydropyran-bearing pyridazine) | T-47D (Breast) | Growth Inhibition | 0.43 ± 0.01 µM | researchgate.net |

| 11m (methyltetrahydropyran-bearing pyridazine) | MDA-MB-231 (Breast) | Growth Inhibition | 0.99 ± 0.03 µM | researchgate.net |

| Pyrazoline Analog 3a | A549 (Lung) | Cytotoxicity | 13.49 ± 0.17 µM | nih.govacs.org |

| Pyrazoline Analog 3a | HeLa (Cervical) | Cytotoxicity | 17.52 ± 0.09 µM | nih.govacs.org |

| Pyrazoline Analog 3h | A549 (Lung) | Cytotoxicity | 22.54 ± 0.25 µM | nih.govacs.org |

| Pyrazoline Analog 3h | HeLa (Cervical) | Cytotoxicity | 24.14 ± 0.86 µM | nih.govacs.org |

| Compound 9e | NCI-60 Cell Lines | Growth Inhibition | Mean GI% of 37.91% | acs.org |

A crucial aspect of developing new anticancer agents is ensuring they selectively target tumor cells with minimal toxicity toward normal cells. researchgate.net Several studies on this compound analogues have addressed this by evaluating their cytotoxicity against non-malignant cell lines.

In one such study, carbothioamide-based pyrazoline analogues (3a and 3h) that were potent against A549 and HeLa cancer cells showed significantly lower toxicity against the normal human lung fibroblast cell line HFL-1, with IC₅₀ values of 114.50 ± 0.01 µM and 173.20 ± 10 µM, respectively. nih.govacs.org Another series of 3,6-disubstituted pyridazines, including compounds 11l and 11m, displayed good mean tumor selectivity index (S.I.) values of 13.7 and 16.1 when their cytotoxicity was assessed against non-tumorigenic breast MCF-10A cells. researchgate.net Similarly, a series of pyridine-chalcone analogues were found to have a major impact on malignant cells compared to normal cells. arabjchem.org A study on (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carbothioamide derivatives found that compound 6A had potent anti-proliferative activity against human cancer cell lines (HepG2 and A549) but low cytotoxic properties in normal cells like LO2 and MRC-5, with IC₅₀ values greater than 100 µM for the normal cells. semanticscholar.org Furthermore, certain oxygen-heterocyclic-based pyran analogues were weakly inactive against non-cancerogenic cells (HFL-1, WI-38), with IC₅₀ values ranging from 56.5 to 84.9 μM. nih.gov This demonstrates a promising degree of selectivity for cancer cells, a desirable characteristic for potential chemotherapeutic candidates.

Enzyme Inhibition Studies of this compound Derivatives

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, a key strategy in the development of new therapeutic agents. These investigations have spanned several classes of enzymes, revealing a broad spectrum of activity for this chemical scaffold.

Urease, a nickel-dependent metalloenzyme, is a critical factor in pathologies associated with ureolytic bacteria, such as Helicobacter pylori. The inhibition of this enzyme is a therapeutic strategy to counteract these conditions. mdpi.com Pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their urease inhibitory action. mdpi.comnih.gov

In one study, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and tested against the urease enzyme. mdpi.com Among the tested compounds, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide demonstrated the most potent inhibition. mdpi.comnih.gov Other analogues containing a pyridine carbothioamide moiety have also been identified as effective urease inhibitors. frontiersin.orgnih.gov Further research into pyridylpiperazine-based carbodithioates, which are related structures, also yielded compounds with effective inhibitory activity against urease. frontiersin.org

Table 1: Urease Inhibition by this compound Analogues

| Compound ID | Chemical Name/Description | Target | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Rx-6 | 5-chloropyridine-2 yl-methylene hydrazine carbothioamide | Urease | 1.07 ± 0.043 µM | mdpi.comnih.gov |

| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | Urease | 2.18 ± 0.058 µM | mdpi.comnih.gov |

| 7i | Pyridylpiperazine-based carbodithioate with 4-nitrophenyl group | Urease | 10.51 ± 0.34 μM | frontiersin.org |

| 7a | Unsubstituted phenyl pyridylpiperazine-based carbodithioate | Urease | 11.69 ± 0.26 μM | frontiersin.org |

Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation. Consequently, kinase inhibitors are a major focus of drug discovery. Pyridazine derivatives have shown significant potential in this area. nih.gov

JNK1 Inhibition: C-jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are linked to cancer cell survival and proliferation. nih.gov A series of novel 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway. nih.govacs.org It was found that derivatives containing a 4-fluorophenyl group exhibited exceptionally high inhibitory activity. nih.govacs.org One compound, designated 9e, demonstrated significant growth inhibition across numerous cancer cell lines and was shown to downregulate JNK1 gene expression and reduce levels of its phosphorylated form in tumors. nih.govacs.org

Aurora A/B Inhibition: The Aurora kinases (A and B) are crucial serine/threonine kinases that regulate mitosis, and their overexpression is common in various tumors. nih.gov An imidazo-[1,2-a]-pyrazine, a pyridazine analogue, was identified as a dual inhibitor of Aurora A and B. nih.gov Further optimization led to a picomolar inhibitor of both kinases (SCH 1473759). nih.gov Another related scaffold, imidazo[4,5-b]pyridine, also yielded a potent dual inhibitor of FLT3 and Aurora kinases, compound 27e, which showed significant antiproliferative activity in cancer cell lines. acs.org

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govfrontiersin.org Novel pyridine-derived compounds have been designed and synthesized as VEGFR-2 inhibitors. nih.gov Several of these compounds displayed potent anticancer activity against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov Notably, one derivative, compound 10, was a potent VEGFR-2 inhibitor with an IC₅₀ value nearly equipotent to the established drug sorafenib. nih.gov

Table 2: Kinase Inhibition by this compound Analogues

| Compound ID | Target Kinase(s) | Scaffold/Class | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Compound 10 | VEGFR-2 | Pyridine-derived | 0.12 µM | nih.gov |

| Compound 8 | VEGFR-2 | Pyridine-derived | 0.13 µM | nih.gov |

| Compound 9 | VEGFR-2 | Pyridine-derived | 0.13 µM | nih.gov |

| SCH 1473759 | Aurora A/B | Imidazo-[1,2-a]-pyrazine | 25 nM (phos-HH3 assay) | nih.gov |

| Compound 27e | Aurora A | Imidazo[4,5-b]pyridine | 0.030 µM (biomarker) | acs.org |

| Compound 27e | Aurora B | Imidazo[4,5-b]pyridine | 0.148 µM (biomarker) | acs.org |

| Compound 9e | JNK1 | 3,6-disubstituted pyridazine | Downregulated JNK1 expression | nih.govacs.org |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is the primary enzyme responsible for producing N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition of NAPE-PLD is a strategy for modulating the endocannabinoid system. medchemexpress.com

While direct inhibition studies on this compound are limited, research on the closely related pyrimidine-4-carboxamide (B1289416) scaffold has been fruitful. nih.govnih.gov A high-throughput screening identified a pyrimidine-4-carboxamide hit compound which, after optimization, led to the discovery of LEI-401. nih.gov LEI-401 is the first potent and selective NAPE-PLD inhibitor with nanomolar potency that is active in vivo. nih.govnih.gov In a separate study, a pyridazine derivative (compound 14) was shown to be a weak NAPE-PLD inhibitor, while a pyrimidine (B1678525) analogue (compound 15) was more potent, highlighting the relevance of this heterocyclic class. nih.gov

Table 3: NAPE-PLD Inhibition by Pyridazine Analogues

| Compound ID | Scaffold/Class | Target | Activity | Reference(s) |

|---|---|---|---|---|

| LEI-401 | Pyrimidine-4-carboxamide | NAPE-PLD | pIC₅₀ = 7.14 ± 0.04 | nih.govnih.gov |

| Compound 14 | Pyridazine derivative | NAPE-PLD | IC₅₀ ≈ 124 μM | nih.gov |

| Compound 15 | Pyrimidine derivative | NAPE-PLD | IC₅₀ ≈ 52 μM | nih.gov |

Analysis of Retinoid X Receptor Alpha (RXRα) Antagonist Activity

The Retinoid X Receptor Alpha (RXRα) is a nuclear receptor that plays a crucial role in regulating gene transcription related to cell proliferation, differentiation, and apoptosis. tandfonline.comnih.gov Dysregulation of RXRα function is implicated in the development of many cancers, making it an attractive target for anticancer drug development. tandfonline.comnih.govresearchgate.net

A series of derivatives based on a (pyrimidin-2-ylamino)benzoyl hydrazine-1-carboxamide/carbothioamide structure were synthesized and evaluated for their ability to act as RXRα antagonists. tandfonline.comnih.govresearchgate.net Among the synthesized compounds, a carbothioamide derivative designated as 6A showed strong RXRα antagonist activity. tandfonline.comnih.govresearchgate.net This compound also exhibited potent anti-proliferative effects against human liver (HepG2) and lung (A549) cancer cells while showing low cytotoxicity in normal cells. nih.govresearchgate.net Further studies confirmed that compound 6A binds selectively to the RXRα ligand-binding domain and can induce apoptosis in cancer cells. tandfonline.comnih.gov

Table 4: RXRα Antagonist Activity of this compound Analogues

| Compound ID | Scaffold/Class | Target | Activity (EC₅₀) | Reference(s) |

|---|

| 6A | (pyrimidin-2-ylamino)benzoyl hydrazine-1-carbothioamide | RXRα | 1.68 ± 0.22 µM | tandfonline.comnih.govresearchgate.net |

Investigation of Other Reported Biological Activities (e.g., antiviral)

Beyond enzyme and receptor modulation, pyridazine-based scaffolds have been investigated for other therapeutic applications, most notably for antiviral activity. actanaturae.ru The structural similarity of pyridazine and its isomers (pyrazine, pyrimidine) to the building blocks of nucleic acids makes them promising candidates for antiviral drug design.

Research into structural analogues of favipiravir, a pyrazine-carboxamide antiviral drug, has included pyridazine C-nucleosides. actanaturae.ru In a study evaluating activity against the influenza A virus, a pyridazine C-nucleoside (compound 21c) showed antiviral activity comparable to the parent drug T-705. actanaturae.ru Another analogue, compound 21e, exhibited even higher potency, although it was also associated with higher cytotoxicity. actanaturae.ru

In a different study, hybrid spirothiazolidinone derivatives containing a nicotinohydrazide moiety (an isomer of the core structure) were synthesized. nih.gov Several of these compounds demonstrated specific antiviral activity against the influenza A/H3N2 virus, with the most active analogue, 3a, displaying an effective concentration (EC₅₀) in the low micromolar range. nih.gov The design of indeno-pyridazine-thiazole hybrids has also been pursued with the expectation of discovering new antiviral agents. researchgate.net

Table 5: Antiviral Activity of this compound Analogues

| Compound ID | Scaffold/Class | Target Virus | Activity (EC₅₀) | Reference(s) |

|---|---|---|---|---|

| 21c | Pyridazine C-nucleoside | Influenza A/WSN/33 (H1N1) | 1.9 µmol/L | actanaturae.ru |

| 21e | Pyridazine C-nucleoside | Influenza A/WSN/33 (H1N1) | 1.3 µmol/L | actanaturae.ru |

| 3a | Spirothiazolidinone-nicotinohydrazide | Influenza A/H3N2 | 5.2 µM | nih.gov |

Structure Activity Relationship Sar Studies of Pyridazine 4 Carbothioamide Scaffolds

Influence of Substituent Modifications on Bioactivity

The bioactivity of pyridazine-4-carbothioamide derivatives can be significantly altered by the introduction of various substituents onto the pyridazine (B1198779) ring. These modifications can influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The electronic effects of substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the bioactivity of this compound scaffolds. Electron-withdrawing groups can alter the electron density of the pyridazine ring, potentially influencing its ability to participate in hydrogen bonding or π-π stacking interactions with a receptor. Conversely, electron-donating groups can increase the electron density, which may also impact target binding. For instance, in a study on thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, it was observed that the electronic effect of substituents on a phenyl ring attached to the core structure significantly affected the inhibitory activity against the FOXM1 protein mdpi.com. Specifically, the combination of an electron-withdrawing cyano group and a halogen atom was found to be favorable for activity mdpi.com. While this study is not on a this compound scaffold, it highlights the importance of electronic effects in similar heterocyclic amide systems.

Steric effects, which relate to the size and shape of substituents, are also a key determinant of biological activity. Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into the binding site of a receptor. However, in some cases, larger groups can establish additional favorable interactions, leading to enhanced activity. The addition of groups in the 3-position of monosubstituted pyridazines was found to have a minimized steric effect due to the substrate's ability to bind through the N1 atom nih.gov. This suggests that the position of substitution on the pyridazine ring is critical in determining the impact of steric bulk.

The interplay between electronic and steric effects is often complex. In the case of 2-pyrazoline (B94618) derivatives, both electronic and steric effects of substituents on the heterocyclic ring were found to influence their fluorescent ability, which is a key property for certain biological applications researchgate.net.

Halogen atoms such as fluorine, chlorine, bromine, and iodine are frequently incorporated into drug candidates to modulate their activity. Halogens can influence a molecule's lipophilicity, conformation, and metabolic stability. Furthermore, they can participate in halogen bonding, a non-covalent interaction with a biological target that can enhance binding affinity.

In a series of pyridine (B92270) carboxamide and carbothioamide derivatives, the presence of an electron-withdrawing chlorine atom at the meta position of the pyridine ring resulted in the most potent urease inhibition nih.gov. This highlights the significant role that halogens can play in enhancing the biological activity of heterocyclic carbothioamides. Another study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives demonstrated that the presence of a halogen at position 4 of the phenylacetamide ring was a common feature among active compounds mdpi.com.

The following table summarizes the influence of various substituents on the bioactivity of related heterocyclic carbothioamide and carboxamide scaffolds.

| Scaffold | Substituent | Position | Effect on Bioactivity | Reference |

| Pyridine carbothioamide | Cl | meta | Potent urease inhibition | nih.gov |

| Pyridine carboxamide | Br, OCH₃, F | ortho | Selective urease inhibition | nih.gov |

| Thieno[2,3-b]pyridine-2-carboxamide | CN and Halogen | 2 and 4 of phenyl ring | Favorable FOXM1 inhibition | mdpi.com |

| Monosubstituted pyridazines | Various | 3 | Minimized steric effect | nih.gov |

Impact of Positional Isomerism on Biological Efficacy

Positional isomerism, which involves changing the position of a substituent or a functional group on a scaffold, can have a profound impact on the biological efficacy of a compound. Different positional isomers can exhibit distinct electronic and steric properties, leading to altered interactions with the target receptor and, consequently, different biological responses.

For instance, a study on novel oxazolidinone derivatives found that a linearly attached benzotriazole (B28993) derivative showed more potent antibacterial activity compared to its angularly attached counterpart nih.gov. This demonstrates that the spatial arrangement of a substituent, as dictated by its position on the core structure, is a critical factor for bioactivity. While this study does not directly involve this compound, it underscores the general principle that positional isomerism is a key consideration in SAR studies.

In the context of pyridazine derivatives, the position of substitution can influence the molecule's ability to form key interactions. The pyridazine ring has two adjacent nitrogen atoms, which act as hydrogen bond acceptors nih.gov. The position of a substituent relative to these nitrogen atoms can affect the accessibility of these sites for hydrogen bonding with a receptor.

Contributions of the Carbothioamide Moiety to Receptor Interactions

The carbothioamide (-C(=S)NH₂) moiety is a crucial pharmacophore in many biologically active molecules. It is known to be a good hydrogen bond donor and acceptor, and the sulfur atom can participate in various non-covalent interactions. The replacement of an amide oxygen with sulfur in the carbothioamide group alters the electronic and steric properties of the moiety, which can lead to different binding modes and potencies.

The nitrogen and sulfur atoms of the carbothioamide group can act as key interaction points with biological targets. For example, in a series of pyrazoline analogs, the carbothioamide moiety was part of the core structure of compounds designed as potential anticancer agents acs.org. The ability of the carbothioamide group to form hydrogen bonds and other interactions is often critical for the compound's mechanism of action.

Furthermore, the pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment and the ability for dual hydrogen bonding, which are important for drug-target interactions nih.gov. The combination of the pyridazine core and the carbothioamide moiety in this compound creates a scaffold with multiple potential interaction sites, enhancing its potential for specific and potent binding to a variety of biological targets.

Ligand-Binding Site Interactions and Specificity Profiling

Understanding the specific interactions between a ligand and its binding site is fundamental to rational drug design. For this compound derivatives, molecular docking and other computational techniques are often employed to predict and analyze these interactions. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of the ligand to its target.

Molecular docking studies on pyridine carboxamide and carbothioamide derivatives as urease inhibitors showed that hydrogen bonding, π-π interactions, and van der Waals forces were involved in the inhibition of the enzyme nih.gov. This type of analysis provides a detailed picture of the binding mode and can guide the design of new analogs with improved affinity and specificity.

Specificity profiling, which involves testing a compound against a panel of related and unrelated targets, is essential to assess its selectivity. A highly selective compound is desirable as it is less likely to cause off-target effects. The unique electronic and structural features of the this compound scaffold can be exploited to achieve high specificity for a particular target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govresearchwithrowan.com. QSAR models are valuable tools for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.

The development of a robust QSAR model involves several steps, including data collection, calculation of molecular descriptors, model building, and validation nih.gov. Molecular descriptors are numerical values that describe the physicochemical properties of a molecule, such as its electronic, steric, and hydrophobic characteristics nih.gov.

Q & A

Q. What are the recommended synthetic routes for pyridazine-4-carbothioamide, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves multi-step organic reactions. Key steps include condensation of pyridazine-4-carboxylic acid with thioamide precursors under reflux conditions using coupling agents like EDCI/HOBt. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for optimizing yield and minimizing byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95%.

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR).

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS m/z calculated for C₅H₅N₃S: 139.02).

- X-ray crystallography : Resolve crystal structure for absolute configuration (if crystallizable) . Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or solvent impurities .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

this compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C), necessitating co-solvents like DMSO or PEG 400 for biological assays. Stability studies (TGA/DSC) show decomposition at >200°C, recommending storage at −20°C under inert atmosphere .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound derivatives?

Use tools like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Parameterize force fields for sulfur-containing ligands and validate docking poses against crystallographic data. For example, thioamide moieties often exhibit stronger hydrogen bonding vs. carboxamides .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, redox environment) or impurity profiles. Mitigation steps:

- Dose-response normalization : Compare IC₅₀ values under standardized conditions.

- HPLC-MS purity checks : Ensure >98% compound integrity.

- Orthogonal assays : Validate enzyme inhibition via fluorescence-based and radiometric methods .

Q. How do substituent modifications on the pyridazine ring alter reactivity and biological target selectivity?

Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving kinase inhibition.

- Bulky substituents (e.g., -CF₃) reduce membrane permeability but increase target specificity.

- Thioamide vs. amide analogs: Thioamides exhibit higher metabolic stability but lower solubility .

Methodological Considerations

Q. What experimental protocols optimize catalytic functionalization of this compound?

For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ as catalyst, K₂CO₃ as base, and DME/H₂O (3:1) solvent at 80°C.

- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1).

- Quench with NH₄Cl, extract with dichloromethane, and dry over MgSO₄ .

Q. How can researchers address low yields in large-scale synthesis?

- Flow chemistry : Improves heat/mass transfer for exothermic reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr conventional).

- Catalyst recycling : Immobilize Pd on mesoporous silica for reuse .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

Include:

- Full spectral data (NMR, MS, HRMS).

- Crystallographic parameters (CCDC deposition numbers) .

- Batch-specific purity reports (HPLC chromatograms).

- Detailed reaction logs (temperature, stirring rate, solvent batches) .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model. Report Hill slopes and 95% confidence intervals. For outlier detection, apply Grubbs’ test (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.